molecular formula C11H22N2 B13882223 2-Propyl-1-pyrrolidin-3-ylpyrrolidine

2-Propyl-1-pyrrolidin-3-ylpyrrolidine

Cat. No.: B13882223
M. Wt: 182.31 g/mol
InChI Key: NGSOAYNHDIPGEN-UHFFFAOYSA-N
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Description

2-Propyl-1-pyrrolidin-3-ylpyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Substitution reactions, such as electrophilic iodination, can produce iodopyrroles .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic halogenating agents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives to selectively obtain pyrrolidin-2-ones or 3-iodopyrroles .

Major Products Formed: The major products formed from the reactions of this compound include pyrrolidin-2-ones and iodopyrroles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Propyl-1-pyrrolidin-3-ylpyrrolidine has a wide range of scientific research applications. In medicinal chemistry, pyrrolidine derivatives are used to design novel biologically active compounds with target selectivity . These compounds can interact with various biological targets, making them valuable in drug discovery and development. Additionally, pyrrolidine-functionalized nucleoside analogs have been evaluated for their antiviral and anticancer activities .

Comparison with Similar Compounds

2-Propyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications. Pyrrolidin-2-one derivatives, for example, exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, and anticancer properties .

List of Similar Compounds:
  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizidine
  • Prolinol

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-propyl-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C11H22N2/c1-2-4-10-5-3-8-13(10)11-6-7-12-9-11/h10-12H,2-9H2,1H3

InChI Key

NGSOAYNHDIPGEN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCN1C2CCNC2

Origin of Product

United States

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